Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate
Description
Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate is a synthetic organic compound characterized by a propanoate ester backbone functionalized with a benzyl ester group, a phenylmethoxycarbonyl (Cbz) protecting group at the amino position, and a cyano (-CN) substituent at the β-carbon. Its IUPAC name, 3-cyano-2-(phenylmethoxycarbonylamino)propanoic acid benzyl ester, reflects this structure . The compound is primarily utilized in research and development as a protected amino acid derivative, serving as an intermediate in peptide synthesis or heterocyclic chemistry. The Cbz group enhances stability during synthetic processes, while the cyano group may influence electronic properties or reactivity in downstream reactions.
Key properties include:
Properties
CAS No. |
82215-18-7 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl 3-cyano-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H18N2O4/c20-12-11-17(18(22)24-13-15-7-3-1-4-8-15)21-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,11,13-14H2,(H,21,23) |
InChI Key |
RGPNTUFXRPJOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC#N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach for Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate involves esterification of the corresponding acid derivative with benzyl bromide under basic conditions:
-
- 3-cyano-2-phenylmethoxycarbonylamino-propanoic acid (acid precursor)
- Benzyl bromide (benzylating agent)
-
- Nucleophilic substitution (SN2) to form the benzyl ester
-
- Potassium carbonate (K2CO3) serves as the base to deprotonate the acid and facilitate nucleophilic attack
-
- Dimethylformamide (DMF), an aprotic polar solvent, is employed to dissolve reactants and promote the reaction
-
- Elevated temperatures (typically 50–80 °C) are applied to increase reaction rate and yield
-
- The carboxylate anion formed by deprotonation attacks the benzyl bromide carbon, displacing bromide and forming the benzyl ester bond
This method is favored due to its straightforwardness and the availability of reagents, resulting in moderate to high yields of the target compound.
Industrial Production Methods
For large-scale synthesis, the process is adapted to optimize yield, purity, and cost-effectiveness:
-
- Industrial production may utilize continuous flow chemistry to maintain controlled reaction conditions, enhance heat and mass transfer, and improve safety when handling reactive intermediates
-
- Parameters such as reactant concentration, temperature, solvent choice, and residence time are finely tuned to maximize conversion and minimize by-products
-
- Recrystallization from suitable solvents (e.g., ethyl acetate, ethanol) is employed to purify the crude product
- Chromatographic methods (e.g., silica gel column chromatography) may be used for further purification, especially when high purity is required for pharmaceutical or research applications
Environmental and Safety Considerations:
- Waste streams containing DMF and potassium bromide are treated according to environmental regulations
- Solvent recovery systems are often integrated to reduce solvent consumption and emissions
This scale-up approach ensures consistent quality and supply for research and industrial needs.
Reaction Conditions Summary Table
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | 3-cyano-2-phenylmethoxycarbonylamino-propanoic acid, benzyl bromide | Same as lab scale |
| Base | Potassium carbonate (K2CO3) | Potassium carbonate or alternative bases |
| Solvent | Dimethylformamide (DMF) | DMF or optimized solvent systems |
| Temperature | 50–80 °C | Controlled elevated temperatures |
| Reaction Time | Several hours (4–12 h) | Optimized for continuous flow (minutes to hours) |
| Purification | Recrystallization, chromatography | Recrystallization, chromatography |
| Yield | Moderate to high | High with optimized conditions |
Additional Synthetic Considerations
-
- Other bases such as sodium hydride or triethylamine can be used depending on the sensitivity of the substrate and desired reaction kinetics
-
- While DMF is common, alternatives like dimethyl sulfoxide (DMSO) or acetonitrile may be explored to improve environmental footprint or reaction efficiency
-
- The phenylmethoxycarbonylamino group (carbamate) is stable under the reaction conditions, avoiding the need for additional protecting group strategies
-
- Potential side reactions include hydrolysis of the ester under prolonged reaction or workup conditions and substitution at undesired sites; these are minimized by controlling reaction parameters
Research Findings and Literature Context
While direct literature on this compound is limited, related synthetic methodologies for cyano-substituted amino acid esters support the described approach:
The nucleophilic substitution esterification is a standard method for preparing benzyl esters of amino acids and their derivatives, providing good regioselectivity and functional group tolerance
Industrial patent literature on related compounds emphasizes the importance of solvent choice and base in optimizing yield and purity, consistent with the above methods
Research theses on related carbamate and cyano functionalized compounds highlight the stability of the phenylmethoxycarbonylamino group during esterification, supporting the robustness of this synthetic route
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Reaction Type | Nucleophilic substitution (esterification) |
| Key Reagents | 3-cyano-2-phenylmethoxycarbonylamino-propanoic acid, benzyl bromide, potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature Range | 50–80 °C |
| Scale | Laboratory to industrial scale |
| Purification | Recrystallization, chromatography |
| Yield | Moderate to high |
| Industrial Enhancements | Continuous flow reactors, optimized reaction conditions, solvent recovery |
| Side Reactions | Minimal with controlled conditions |
| Functional Group Stability | Phenylmethoxycarbonylamino group stable under reaction conditions |
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Benzyl 3-carboxy-2-phenylmethoxycarbonylamino-propanoate.
Reduction: Benzyl 3-amino-2-phenylmethoxycarbonylamino-propanoate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best highlighted through comparisons with analogous derivatives. Below is a detailed analysis:
Functional Group Comparison
Cbz-Protected Amino Acid Esters
- Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate vs. Methyl 2-Benzoylamino-3-arylaminobut-2-enoates (3): The latter (from ) lacks the cyano group and features a benzoylamino substituent instead of Cbz. This difference reduces steric hindrance and alters reactivity in cyclization reactions (e.g., forming oxazoloquinolines or imidazole carboxylates) . The cyano group in the target compound may enhance electrophilicity at the β-carbon, facilitating nucleophilic additions or cyclizations.
Benzyl Esters
- Benzyl Benzoate (BB) (): A simpler ester lacking amino or cyano groups. Used topically for scabies due to its acaricidal properties, achieving an 87% cure rate . In contrast, the target compound’s complexity suggests specialized applications in synthetic chemistry rather than direct therapeutic use.
Reactivity and Stability
- Cbz Group Stability: Compared to benzoyl or acetyl protecting groups (e.g., in ), the Cbz group is more sensitive to hydrogenolysis but offers orthogonal protection in multi-step syntheses .
- Cyano Group Impact: The -CN group increases polarity and may affect solubility in organic solvents compared to non-cyano analogs like Phenyl 3-chloropropanoate (), which features a chloro substituent for nucleophilic substitution .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Utility: The compound’s Cbz and cyano groups make it a versatile precursor for nitrogen-rich heterocycles, as demonstrated in analogous syntheses of oxazoloquinolines and imidazole carboxylates () .
- Safety Considerations: Nitrile-containing derivatives require stricter handling protocols compared to non-cyano analogs (e.g., phenyl esters in ) .
Biological Activity
Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
| Property | Value |
|---|---|
| CAS No. | 82215-18-7 |
| Molecular Formula | C19H18N2O4 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | benzyl 3-cyano-2-(phenylmethoxycarbonylamino)propanoate |
| InChI | InChI=1S/C19H18N2O4/c20-12-11-17(18(22)24-13-15-7-3-1-4-8-15)21-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,11,13-14H2,(H,21,23) |
Synthesis
The synthesis of this compound typically involves the reaction of benzyl bromide with 3-cyano-2-phenylmethoxycarbonylamino-propanoic acid in the presence of a base such as potassium carbonate. This reaction is often conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to enhance yield and purity.
The biological activity of this compound is attributed to its specific functional groups which allow it to interact with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in drug development against bacterial infections.
- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Anticancer Potential : There is emerging evidence that compounds with similar structures exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant inhibition zone against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, the anti-inflammatory effects were assessed using an animal model of inflammation. The compound demonstrated a reduction in inflammatory markers compared to the control group, indicating its potential for therapeutic use in inflammatory diseases.
Comparative Analysis with Similar Compounds
This compound can be compared to other similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Benzyl 3-cyano-2-phenylamino-propanoate | Lacks methoxycarbonyl group | Different reactivity |
| Phenyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate | Substitution alters chemical properties | Varies in biological activity |
| Methyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate | Methyl substitution affects solubility and reactivity | Potentially lower activity |
Q & A
Basic: What safety precautions are critical when handling Benzyl 3-cyano-2-phenylmethoxycarbonylamino-propanoate in laboratory settings?
Answer:
- PPE Requirements : Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) filters for low-level exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
- Environmental Controls : Work in a fume hood to prevent inhalation and ensure proper ventilation. Avoid drainage contamination .
- First Aid : For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .
Basic: How can researchers optimize the synthesis of this compound?
Answer:
-
Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for carbamate formation .
-
Catalysis : Consider mild bases (e.g., triethylamine) to facilitate esterification without side reactions .
-
Example Protocol :
Step Conditions Monitoring Method Carbamate formation 0°C to RT, 12h, DMF solvent TLC (Rf = 0.5 in 7:3 hexane:EtOAc) Esterification Benzyl chloride, 24h reflux HPLC (retention time: 8.2 min)
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- X-ray Crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve crystal structures. Prioritize high-resolution data (>1.0 Å) for accurate bond-length measurements .
- Spectroscopy :
Advanced: How can computational tools resolve contradictions in reaction mechanism proposals?
Answer:
- Retrosynthetic AI : Platforms like BenchChem’s AI (using Reaxys/PISTACHIO databases) predict feasible routes, prioritizing one-step pathways with >95% atom economy .
- DFT Calculations : Model transition states (e.g., Gaussian 09) to evaluate energy barriers for proposed mechanisms (e.g., nucleophilic acyl substitution vs. SN2) .
Advanced: What methodologies assess the compound’s stability under varying experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C for thermal stability) .
- pH Stability Tests : Incubate in buffers (pH 1–13) for 24h; monitor degradation via LC-MS. Note: Current SDS data gaps require empirical validation .
Advanced: How can researchers address contradictions in spectroscopic data during structure elucidation?
Answer:
- Multi-Technique Cross-Validation :
- Case Study : Ambiguity in carbamate orientation can be resolved via ORTEP-3 molecular graphics to visualize electron density maps .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1).
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystals (>99% by HPLC) .
Advanced: How can boronic acid derivatives (e.g., 4-benzyloxyphenylboronic acid) act as intermediates in modifying this compound?
Answer:
- Suzuki Coupling : Introduce aryl groups via Pd-catalyzed cross-coupling. For example, replace the benzyloxy group with substituted phenyl rings (see Kanto Reagents’ catalog for boronic acid options ).
- Optimization : Use anhydrous conditions and degassed solvents to prevent boronic acid oxidation .
Advanced: What computational models predict the compound’s reactivity in nucleophilic environments?
Answer:
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water vs. DMSO) using GROMACS to predict hydrolysis rates.
- pKa Estimation : Tools like MarvinSketch calculate the cyano group’s electrophilicity (predicted pKa ~8.5), guiding pH-sensitive reaction design .
Basic: What are the best practices for long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
